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Compound of Interest

Compound Name: Lathodoratin

Cat. No.: B1674539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lathodoratin is an isoflavonoid primarily found in the sweet pea (Lathyrus odoratus).[1]

Isoflavonoids are a class of phytoestrogens that have garnered significant interest in the

scientific community for their potential therapeutic applications, including roles in cancer

prevention and management of hormonal imbalances. The purification of lathodoratin is a

critical step in enabling detailed biological and pharmacological studies. This document

provides detailed application notes and protocols for the purification of lathodoratin from plant

material using chromatographic techniques. While specific quantitative data for lathodoratin
purification is not extensively available, the following protocols are based on established

methods for the purification of similar isoflavonoids and provide a robust starting point for

researchers.
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Property Value

Chemical Formula C₁₁H₁₀O₄

Molecular Weight 206.20 g/mol

CAS Number 76693-50-0

Appearance Likely a solid, crystalline powder

Solubility
Expected to be soluble in organic solvents like

methanol, ethanol, and DMSO

Experimental Protocols
Extraction of Lathodoratin from Lathyrus odoratus
This protocol describes the initial extraction of a crude extract containing lathodoratin from

sweet pea flowers.

Materials and Reagents:

Fresh or dried sweet pea (Lathyrus odoratus) flowers

80% Ethanol (EtOH)

Deionized water

Rotary evaporator

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Freeze-dryer (optional)

Procedure:

Sample Preparation: Air-dry fresh sweet pea flowers in the shade or use commercially

available dried flowers. Grind the dried flowers into a fine powder.

Extraction:
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Macerate 100 g of the powdered plant material in 1 L of 80% ethanol at room temperature

for 24 hours with occasional stirring.

Alternatively, for a more efficient extraction, perform Soxhlet extraction with 80% ethanol

for 6-8 hours.

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not

exceeding 50°C to remove the ethanol.

Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude powder.

This crude extract can be stored at -20°C until further purification.

Purification of Lathodoratin by Column Chromatography
This protocol outlines the separation of lathodoratin from the crude extract using open column

chromatography with silica gel. This step serves as an initial fractionation to enrich the

lathodoratin content.

Materials and Reagents:

Crude lathodoratin extract

Silica gel (60-120 mesh) for column chromatography

Glass column

Hexane (analytical grade)

Ethyl acetate (analytical grade)

Methanol (analytical grade)

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

UV lamp (254 nm and 366 nm)

Procedure:
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column.

Allow the silica gel to settle, ensuring a uniform and air-free packing.

Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of a

suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica

gel and carefully load it onto the top of the packed column.

Elution:

Begin elution with 100% hexane.

Gradually increase the polarity of the mobile phase by adding increasing proportions of

ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20, etc., v/v).

Further increase the polarity by introducing methanol into the mobile phase (e.g., ethyl

acetate:methanol gradients).

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the

separation by TLC.

TLC Analysis: Spot a small aliquot of each fraction onto a TLC plate. Develop the plate using

a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a

UV lamp.

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the

expected Rf value of lathodoratin.

Concentration: Evaporate the solvent from the pooled fractions to obtain a lathodoratin-

enriched fraction.

High-Performance Liquid Chromatography (HPLC) for
Final Purification and Analysis
This protocol describes the use of reversed-phase HPLC for the final purification and

quantitative analysis of lathodoratin.

Materials and Reagents:
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Lathodoratin-enriched fraction from column chromatography

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

HPLC system with a UV-Vis or Diode Array Detector (DAD)

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

Parameter Recommended Setting

Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient Elution

0-5 min, 10% B; 5-30 min, 10-50% B; 30-35

min, 50-90% B; 35-40 min, 90% B; 40-45 min,

90-10% B; 45-50 min, 10% B

Flow Rate 1.0 mL/min

Detection Wavelength
260 nm (based on typical isoflavonoid

absorbance)

Injection Volume 20 µL

Column Temperature 30°C

Procedure:

Sample Preparation: Dissolve the lathodoratin-enriched fraction in the initial mobile phase

composition (e.g., 90% A, 10% B) and filter through a 0.45 µm syringe filter.

Injection: Inject the prepared sample into the HPLC system.
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Data Acquisition: Run the HPLC method and record the chromatogram.

Peak Identification: Identify the peak corresponding to lathodoratin based on its retention

time, which can be confirmed by running a standard if available.

Fraction Collection (for preparative HPLC): If using a preparative or semi-preparative HPLC

system, collect the eluent corresponding to the lathodoratin peak.

Purity Analysis: The purity of the isolated lathodoratin can be determined from the analytical

HPLC chromatogram by calculating the peak area percentage.

Quantification: Create a calibration curve using a known standard of lathodoratin to quantify

the amount in the purified sample.

Data Presentation
Table 1: Representative Quantitative Data for Isoflavonoid Purification

Purification
Step

Starting
Material (g)

Recovered
Material (g)

Purity (%) Yield (%)

Crude Ethanol

Extract

100 (from plant

material)
15 ~5 100

Silica Gel

Column

Chromatography

(Pooled

Fractions)

15 1.2 ~40 8

Preparative

HPLC
1.2 0.05 >98 0.33

Note: The values presented in this table are hypothetical and representative for a typical

isoflavonoid purification process. Actual results will vary depending on the starting material and

experimental conditions.
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Start: Lathyrus odoratus flowers

Extraction with 80% Ethanol

Filtration

Concentration (Rotary Evaporation)

Crude Extract

Silica Gel Column Chromatography

Fraction Collection

TLC Analysis

Pooling of Lathodoratin-rich Fractions

Enriched Fraction

Preparative HPLC (C18 Column)

Pure Lathodoratin (>98%)

Analytical HPLC for Purity Check

End: Purified Lathodoratin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9492334/
https://pubmed.ncbi.nlm.nih.gov/9492334/
https://www.benchchem.com/product/b1674539#lathodoratin-purification-by-chromatography
https://www.benchchem.com/product/b1674539#lathodoratin-purification-by-chromatography
https://www.benchchem.com/product/b1674539#lathodoratin-purification-by-chromatography
https://www.benchchem.com/product/b1674539#lathodoratin-purification-by-chromatography
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

